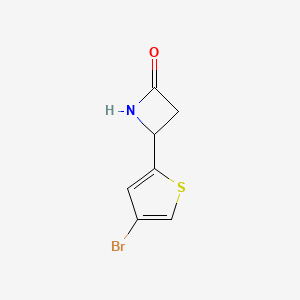![molecular formula C6H5BrN4 B13086020 2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13086020.png)
2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromomethyl group in the structure makes this compound particularly interesting for various chemical reactions and modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . This method is catalyst-free and eco-friendly, utilizing microwave irradiation to achieve the desired product in a short reaction time with good yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of scalable and sustainable methodologies is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidation states and reduced forms.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions. Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions. Cyclization reactions often require specific catalysts and conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield various substituted triazolopyrazine derivatives, while oxidation and reduction reactions result in different oxidation states and reduced forms of the compound. Cyclization reactions can lead to the formation of more complex heterocyclic structures with potential biological activities.
Scientific Research Applications
2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases. It has shown promising antiproliferative activities against various cancer cell lines, making it a potential candidate for anticancer drug development.
Biological Research: The compound’s ability to inhibit specific kinases and interfere with cellular signaling pathways makes it valuable for studying cellular processes and disease mechanisms.
Industrial Applications: The compound’s unique chemical properties and reactivity make it useful for various industrial applications, including the synthesis of other heterocyclic compounds and materials science.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, the compound binds to the active site of c-Met and VEGFR-2 kinases, inhibiting their activity and interfering with downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to modulate these pathways makes it a valuable tool for studying cellular processes and developing targeted therapies.
Comparison with Similar Compounds
2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and chemical properties.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazole ring but differ in the fused heterocyclic system, resulting in different reactivity and applications.
Pyrrolopyrazine Derivatives:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromomethyl group, which imparts distinct reactivity and potential for further chemical modifications.
Properties
Molecular Formula |
C6H5BrN4 |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
2-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H5BrN4/c7-3-5-9-6-4-8-1-2-11(6)10-5/h1-2,4H,3H2 |
InChI Key |
AXBZBINUIIAJPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)CBr)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


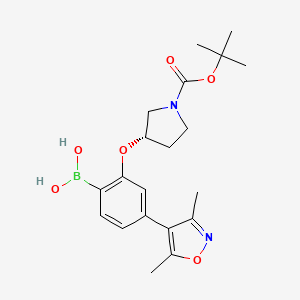
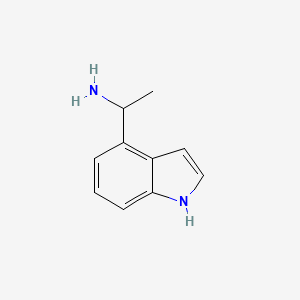
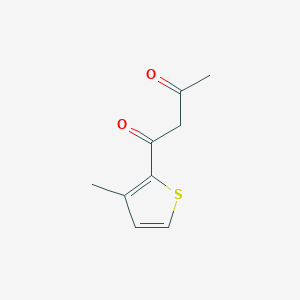
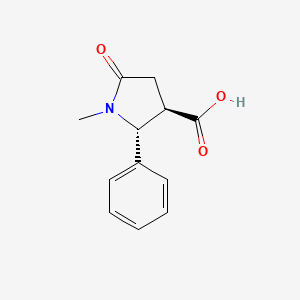
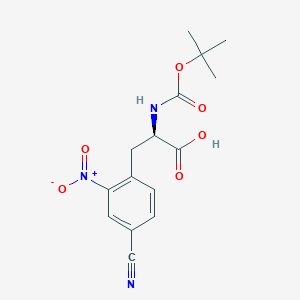
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13085976.png)
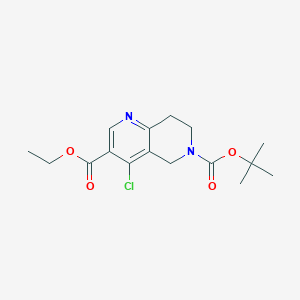
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide](/img/structure/B13085993.png)
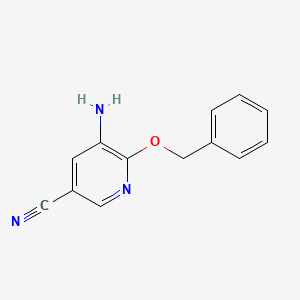
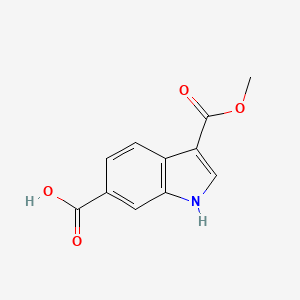


![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]phenazine 5,10-dioxide](/img/structure/B13086024.png)
